Flurenol

Descripción

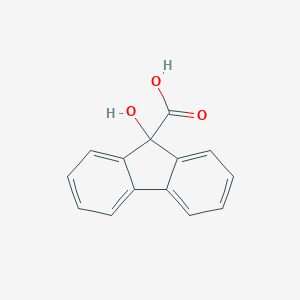

Structure

3D Structure

Propiedades

IUPAC Name |

9-hydroxyfluorene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-13(16)14(17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8,17H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAMYUGOODKVRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075029 | |

| Record name | 9-Hydroxy-9H-fluorene-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467-69-6 | |

| Record name | Flurenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flurecol [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flurenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluorene-9-carboxylic acid, 9-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Hydroxy-9H-fluorene-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flurenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLURECOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TKT65AM8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flurenol's Mechanism of Action in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flurenol, a synthetic plant growth regulator belonging to the morphactin group, exerts its primary influence on plant morphogenesis by disrupting polar auxin transport. This guide provides a comprehensive overview of the molecular mechanisms underlying this compound's activity, its impact on plant physiology and development, and the experimental methodologies used to elucidate its function. By inhibiting auxin efflux, this compound induces a range of morphological changes, including stunted growth, loss of apical dominance, and altered organ development. This document synthesizes current knowledge, presenting quantitative data where available, detailing experimental protocols, and providing visual representations of the key pathways and processes involved.

Introduction to this compound and Morphactins

This compound (9-hydroxyfluorene-9-carboxylic acid) is a derivative of fluorene-9-carboxylic acid.[1] Morphactins are recognized for their profound effects on plant form and structure rather than direct growth promotion or inhibition.[2] Their mode of action is primarily attributed to the interference with the transport of auxin, a critical plant hormone that governs a vast array of developmental processes.[2][3]

Core Mechanism of Action: Inhibition of Polar Auxin Transport

The directional, cell-to-cell movement of auxin, known as polar auxin transport (PAT), is fundamental to establishing auxin gradients that control plant development. This process is mediated by auxin influx and efflux carriers. This compound's primary mechanism of action is the inhibition of auxin efflux, leading to a disruption of these crucial gradients.

Interaction with Auxin Efflux Carriers

The PIN-FORMED (PIN) family of proteins are key components of the auxin efflux machinery. While direct binding studies of this compound to PIN proteins are not extensively documented, substantial evidence points to an indirect or competitive interaction at the regulatory sites of these transporters.

Morphactins, including this compound, have been shown to compete with N-1-naphthylphthalamic acid (NPA), a well-characterized synthetic auxin transport inhibitor, for binding sites on plant cell membranes.[2] This competitive inhibition suggests that this compound and NPA share a common binding site or mechanism that ultimately disrupts the function of auxin efflux carriers. The free fluorenol acids, such as this compound itself, are likely the active forms that inhibit IAA transport, and they exhibit strong competition for the NPA binding site.

dot

Caption: this compound's competitive inhibition of auxin efflux.

Physiological and Morphological Effects

The disruption of polar auxin transport by this compound leads to a cascade of developmental changes in plants. These effects are concentration-dependent and can vary between plant species.

Effects on Vegetative Growth

-

Inhibition of Stem Elongation: this compound treatment typically results in a reduction in plant height due to the inhibition of internodal elongation.[4][5]

-

Loss of Apical Dominance: By disrupting the downward flow of auxin from the apical bud, this compound promotes the growth of lateral buds, leading to a bushier phenotype.[2]

-

Altered Leaf Morphology: In some cases, morphactin treatment can lead to the fusion of leaflets, resulting in the formation of simpler leaf structures.[4]

Effects on Reproductive Development

-

Inhibition of Flower and Fruit Shedding: Lower concentrations of morphactins have been shown to reduce the shedding of flowers, leading to an increase in the number of fruits.[2][4]

-

Altered Floral Morphogenesis: Higher concentrations can lead to the fusion of floral organs and the formation of composite flowers.[4]

-

Induction of Parthenocarpy: In some species, such as cucumber, chlorthis compound (a related morphactin) can induce the development of fruit without fertilization.[6]

| Plant Species | This compound/Morphactin Concentration | Observed Effect | Reference |

| Lycopersicon esculentum (Tomato) | 1.0 - 7.5 ppm | Reduced plant height, fusion of leaflets, formation of composite flowers, increased fruit set at lower concentrations. | [4] |

| Glycine max (Soybean) | 50 and 200 mg L-1 | Decreased plant height, increased number of branches. | [5] |

| Pisum sativum (Pea) | Not specified | Inhibition of negative geotropism, cellular swelling, and induction of root hair formation. | [7] |

| Brassica juncea (Indian Mustard) | Not specified | Induced formation of fused cotyledons in early globular embryos. | [1] |

Table 1: Summary of Morphological Effects of this compound and Related Morphactins on Various Plant Species.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound and other auxin transport inhibitors.

Polar Auxin Transport Assay

This assay measures the directional movement of radiolabeled auxin through plant tissues.

Protocol:

-

Plant Material: Etiolated hypocotyls or coleoptile segments are excised from seedlings (e.g., maize, pea, or Arabidopsis thaliana).

-

Inhibitor Treatment: Segments are pre-incubated in a buffer solution containing various concentrations of this compound or a control solvent.

-

Auxin Application: An agar block containing radiolabeled auxin (e.g., ³H-IAA) is applied to the apical end of the plant segment.

-

Transport Period: The segments are incubated in a humid chamber for a defined period (e.g., 4-18 hours) to allow for auxin transport.

-

Quantification: A receiver agar block at the basal end is collected, and the amount of radioactivity that has been transported through the segment is measured using a scintillation counter. Alternatively, the plant segment itself can be sectioned and the radioactivity in each section quantified.

-

Data Analysis: The amount of transported auxin is compared between control and this compound-treated segments to determine the extent of inhibition.

dot

Caption: Workflow for a polar auxin transport assay.

Competitive Binding Assay with NPA

This assay determines if a compound competes with NPA for its binding site on membrane fractions.

Protocol:

-

Membrane Preparation: Microsomal membrane fractions are isolated from plant tissues (e.g., maize coleoptiles) by differential centrifugation.

-

Binding Reaction: The membrane preparation is incubated with a constant concentration of radiolabeled NPA (e.g., ³H-NPA) and varying concentrations of the competitor compound (this compound).

-

Separation of Bound and Free Ligand: The membrane-bound radiolabel is separated from the free radiolabel, typically by vacuum filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The displacement of ³H-NPA by this compound is used to determine the binding affinity (e.g., Ki or IC50) of this compound for the NPA binding site.

dot

Caption: Workflow for a competitive NPA binding assay.

Root Growth Inhibition Assay

This assay quantifies the effect of a compound on primary root elongation.

Protocol:

-

Seedling Germination: Seeds (e.g., Arabidopsis thaliana) are surface-sterilized and germinated on a nutrient-rich agar medium in vertically oriented petri plates.

-

Inhibitor Treatment: After a few days of growth, seedlings of uniform size are transferred to new plates containing the same medium supplemented with a range of this compound concentrations or a solvent control.

-

Growth Period: The plates are returned to a growth chamber, and the seedlings are allowed to grow for a specified number of days.

-

Measurement: The position of the root tip is marked at the time of transfer, and the new root growth is measured at the end of the experiment.

-

Data Analysis: A dose-response curve is generated by plotting root growth inhibition against the this compound concentration to determine the IC50 value.

Molecular Interactions and Signaling Pathways

This compound's interference with auxin transport has downstream consequences on auxin-regulated signaling pathways that control cell division, expansion, and differentiation.

dot

Caption: Signaling cascade initiated by this compound.

Conclusion and Future Directions

This compound and other morphactins serve as valuable chemical tools for dissecting the complex role of polar auxin transport in plant development. While the primary mechanism of action is clearly linked to the inhibition of auxin efflux, further research is needed to fully elucidate the direct molecular interactions between this compound and the components of the auxin transport machinery, particularly the PIN proteins. High-resolution structural studies of this compound bound to its target(s) would provide invaluable insights. Additionally, quantitative dose-response studies for a wider range of plant species and developmental processes will enhance our understanding of the specific and varied effects of this potent class of plant growth regulators. This knowledge can be leveraged for applications in agriculture and for the development of novel herbicides or plant growth modifiers.

References

- 1. Auxin Polar Transport Is Essential for the Establishment of Bilateral Symmetry during Early Plant Embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morphactins: Physiology and Performance | Annual Reviews [annualreviews.org]

- 3. sanjaygowda.com [sanjaygowda.com]

- 4. ias.ac.in [ias.ac.in]

- 5. scialert.net [scialert.net]

- 6. Role and mode of action of morphactins,.pptx [slideshare.net]

- 7. experts.umn.edu [experts.umn.edu]

Flurenol: A Multifaceted Molecule with Diverse Modes of Action

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Flurenol, a derivative of fluorene, is a versatile chemical compound with a range of biological activities that span across different scientific disciplines. While its precise mechanisms of action are still under investigation in some areas, research has elucidated three primary modes of action: as a plant growth regulator, a eugeroic (wakefulness-promoting) agent, and as a metabolic intermediate in microbial degradation pathways. This technical guide provides an in-depth overview of these distinct modes of action, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Mode of Action as a Plant Growth Regulator

This compound and its derivatives, often classified as morphactins, are recognized for their ability to modulate plant growth and development. The primary mechanism in this context is believed to be the inhibition of polar auxin transport, a crucial process for numerous aspects of plant morphology, including apical dominance, root development, and tropic responses.

Disruption of Auxin Transport

Auxin, a key plant hormone, is actively transported from cell to cell by specialized influx and efflux carrier proteins, most notably the PIN-FORMED (PIN) proteins. This directional transport creates auxin gradients that are essential for proper plant development. Morphactins, including this compound-related compounds, are thought to interfere with this process by inhibiting auxin efflux.[1][2][3] This disruption leads to an accumulation of auxin in certain tissues and a depletion in others, resulting in a variety of morphological changes.

Morphological Effects on Plants

The disruption of auxin gradients by this compound manifests in several observable morphological changes in plants. Studies on soybeans (Glycine max L. Merrill) have provided quantitative insights into these effects. Foliar application of this compound has been shown to significantly decrease plant height while increasing the number of branches. Furthermore, at a concentration of 100 mg L-1, this compound treatment led to a notable increase in the number and dry weight of root nodules, which are essential for nitrogen fixation in legumes.[4]

Table 1: Morphological Effects of this compound on Soybean (cv. Crawford) [4]

| Treatment (this compound concentration) | Plant Height (cm) | Number of Branches/Plant | Number of Root Nodules/Plant | Root Nodule Dry Weight ( g/plant ) |

| Control (0 mg L-1) | 85.33 | 2.67 | 25.33 | 0.123 |

| 50 mg L-1 | 78.67 | 3.33 | 38.67 | 0.187 |

| 100 mg L-1 | 72.00 | 4.00 | 47.67 | 0.229 |

| 200 mg L-1 | 65.33 | 3.67 | 35.33 | 0.171 |

Data represents mean values from field experiments.

Experimental Protocol: Evaluating this compound's Effect on Plant Growth

Objective: To determine the effect of different concentrations of this compound on the growth and morphology of a model plant species (e.g., Arabidopsis thaliana or a crop species like soybean).

Methodology:

-

Plant Material and Growth Conditions:

-

Germinate seeds of the chosen plant species on a suitable growth medium (e.g., Murashige and Skoog medium for Arabidopsis or in pots with a soil/sand mixture for soybean).

-

Maintain plants in a controlled environment chamber with standardized conditions of light, temperature, and humidity.

-

-

This compound Application:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in water containing a surfactant to ensure even application.

-

Apply this compound as a foliar spray to seedlings at a specific developmental stage (e.g., when the first true leaves have expanded). A control group should be sprayed with the solvent and surfactant solution only.

-

-

Data Collection:

-

After a defined period of growth (e.g., 2-4 weeks), measure various morphological parameters, including:

-

Plant height (from the base to the apical meristem).

-

Number of primary and secondary branches.

-

Root length and number of lateral roots (for plants grown in vitro).

-

For leguminous plants, the number and dry weight of root nodules.

-

-

-

Statistical Analysis:

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine if the observed differences between the control and this compound-treated groups are statistically significant.

-

Signaling Pathway: Inhibition of Polar Auxin Transport

Caption: this compound inhibits polar auxin transport by targeting PIN proteins.

Mode of Action as a Eugeroic (Wakefulness-Promoting) Agent

This compound, also known by the name Hydrafinil, has been investigated for its potential as a wakefulness-promoting agent, acting as a successor to Modafinil. Its primary mechanism in this context is the inhibition of the dopamine transporter (DAT).

Dopamine Transporter (DAT) Inhibition

The dopamine transporter is a membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating dopaminergic signaling. By inhibiting DAT, this compound increases the extracellular concentration of dopamine, leading to enhanced dopaminergic neurotransmission. This is a common mechanism for many psychostimulant drugs.

Quantitative Analysis of DAT Inhibition

This compound has been identified as a dopamine reuptake inhibitor with a reported half-maximal inhibitory concentration (IC50) of 9 µM.[5] In comparative studies, a fluorenol derivative of a modafinil analog was found to be 39% more effective than modafinil at promoting wakefulness in mice over a four-hour period.

Table 2: Inhibitory Activity of this compound and a Reference Compound

| Compound | Target | IC50 (µM) |

| This compound (Hydrafinil) | Dopamine Transporter (DAT) | 9 |

| Modafinil | Dopamine Transporter (DAT) | 3.70 |

IC50 values represent the concentration of the compound required to inhibit 50% of the dopamine transporter activity.

Experimental Protocol: Dopamine Transporter Uptake Assay

Objective: To determine the inhibitory potency (IC50) of this compound on the dopamine transporter using a radioligand uptake assay in synaptosomes.

Methodology:

-

Synaptosome Preparation:

-

Isolate synaptosomes (nerve terminals) from a dopamine-rich brain region (e.g., striatum) of a model organism (e.g., rat or mouse) through differential centrifugation of brain homogenates.

-

-

Dopamine Uptake Assay:

-

Pre-incubate the synaptosomal preparation with varying concentrations of this compound in a suitable buffer.

-

Initiate the uptake reaction by adding a known concentration of radiolabeled dopamine (e.g., [3H]dopamine).

-

Allow the uptake to proceed for a short, defined period at a controlled temperature (e.g., 37°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification and Data Analysis:

-

Measure the amount of radioactivity retained on the filters using a scintillation counter.

-

Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known DAT inhibitor, such as cocaine or GBR12909) from the total uptake.

-

Plot the percentage of inhibition of specific [3H]dopamine uptake against the logarithm of the this compound concentration.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Signaling Pathway: Dopamine Reuptake Inhibition

Caption: this compound blocks the dopamine transporter (DAT), increasing synaptic dopamine levels.

Mode of Action as a Metabolic Intermediate in Microbial Degradation

In the context of environmental microbiology, this compound is not an active agent but rather a key intermediate in the biodegradation pathway of fluorene, a polycyclic aromatic hydrocarbon (PAH) found in fossil fuels and their byproducts. Certain microorganisms, such as species of Pseudomonas and Arthrobacter, are capable of utilizing fluorene as a carbon and energy source.[6][7][8][9]

The Microbial Degradation Pathway of Fluorene

The microbial degradation of fluorene is initiated by an oxidation step. In many bacteria, this involves a monooxygenase that hydroxylates fluorene at the C-9 position to produce 9-fluorenol.[9] This is the first committed step in this catabolic pathway. Subsequently, this compound is further oxidized to 9-fluorenone by the enzyme fluoren-9-ol dehydrogenase.[10] The fluorenone is then subject to further enzymatic reactions, including dioxygenation and ring cleavage, ultimately leading to intermediates of central metabolism that can be utilized by the microorganism.[6][7]

Key Enzymes and Metabolites

The enzymatic conversion of this compound is a critical step in the degradation pathway. The enzyme responsible, fluoren-9-ol dehydrogenase, is an NAD(P)+-dependent oxidoreductase.

Table 3: Key Enzyme and Metabolites in the Initial Steps of Fluorene Degradation

| Substrate | Enzyme | Product |

| Fluorene | Fluorene monooxygenase | This compound (9-hydroxyfluorene) |

| This compound | Fluoren-9-ol dehydrogenase | 9-Fluorenone |

Experimental Protocol: Characterization of Fluoren-9-ol Dehydrogenase Activity

Objective: To measure the activity of fluoren-9-ol dehydrogenase from a fluorene-degrading bacterium.

Methodology:

-

Bacterial Culture and Cell-Free Extract Preparation:

-

Grow a fluorene-degrading bacterial strain (e.g., Pseudomonas sp. F274) in a minimal salts medium with fluorene as the sole carbon source to induce the expression of the degradative enzymes.

-

Harvest the cells by centrifugation and lyse them using methods such as sonication or French press to obtain a cell-free extract.

-

Clarify the extract by centrifugation to remove cell debris.

-

-

Enzyme Assay:

-

The activity of fluoren-9-ol dehydrogenase is determined spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm.

-

The reaction mixture should contain a suitable buffer (e.g., Tris-HCl), NAD+, and the cell-free extract.

-

Initiate the reaction by adding a known concentration of this compound.

-

Measure the increase in absorbance at 340 nm over time using a spectrophotometer.

-

-

Calculation of Enzyme Activity:

-

Calculate the specific activity of the enzyme (e.g., in units per milligram of protein), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified assay conditions. The molar extinction coefficient of NADH at 340 nm is used for this calculation.

-

Metabolic Pathway: Microbial Degradation of Fluorene

Caption: this compound is a key intermediate in the microbial degradation of fluorene.

Conclusion

This compound exhibits a remarkable diversity in its modes of action, underscoring its significance in various scientific fields. As a plant growth regulator, its ability to disrupt polar auxin transport offers potential applications in agriculture and horticulture. In the realm of neuroscience and pharmacology, its role as a dopamine reuptake inhibitor positions it as a compound of interest for the development of novel therapeutics for conditions related to wakefulness and attention. Finally, its transient existence as a metabolic intermediate in microbial pathways highlights its role in the bioremediation of environmental pollutants. Further research into the precise molecular interactions and downstream effects of this compound in these different contexts will undoubtedly unveil new opportunities for its application and a deeper understanding of the fundamental biological processes it modulates.

References

- 1. Morphactins: Physiology and Performance | Annual Reviews [annualreviews.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Auxin is a long-range signal that acts independently of ethylene signaling on leaf abscission in Populus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evidence for the Involvement of Dopamine Transporters in Behavioral Stimulant Effects of Modafinil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp. strain F274 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp. strain F274 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular mechanisms and biochemical analysis of fluorene degradation by the Pseudomonas sp. SMT-1 strain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluoren-9-ol dehydrogenase - Wikipedia [en.wikipedia.org]

Flurenol's Disruption of Auxin Metabolism: A Technical Guide

Abstract

Flurenol, a synthetic plant growth regulator belonging to the morphactin group, exerts significant influence on plant morphogenesis primarily by disrupting auxin metabolism. This technical guide provides an in-depth analysis of the core mechanisms through which this compound interferes with polar auxin transport, a critical process for establishing auxin gradients that govern plant development. This document summarizes key quantitative data, details relevant experimental protocols for studying its effects, and presents visual diagrams of the implicated signaling pathways and experimental workflows. The information is intended for researchers, scientists, and professionals in drug development focused on plant physiology and hormone signaling.

Introduction to this compound and Morphactins

This compound (9-hydroxyfluorene-9-carboxylic acid) is a member of the morphactin family of synthetic growth regulators.[1] These compounds are derivatives of fluorene-9-carboxylic acid and are characterized by their potent effects on plant morphology, including the inhibition of germination, disruption of apical dominance, and alteration of tropic responses.[1][2] Unlike endogenous plant hormones, morphactins are not strictly polar in their transport and can move both basipetally and acropetally.[1] Their primary mode of action is the inhibition of polar auxin transport (PAT), which leads to a cascade of downstream effects on auxin homeostasis and signaling.[2]

Core Mechanism: Disruption of Polar Auxin Transport

The quintessential role of this compound in disrupting auxin metabolism is its function as a potent inhibitor of polar auxin transport. PAT is the directional, cell-to-cell movement of auxin, primarily indole-3-acetic acid (IAA), which is essential for establishing the auxin gradients that control numerous developmental processes, from embryogenesis to organ formation. This transport is mediated by plasma membrane-localized influx (e.g., AUX1/LAX) and efflux (e.g., PIN-FORMED (PIN) and ABCB) carrier proteins.

This compound and other morphactins reduce the polarity of auxin transport, although the precise molecular interactions are not as well-elucidated as for other inhibitors like N-1-naphthylphthalamic acid (NPA).[2] The prevailing hypothesis is that morphactins interfere with the function of PIN proteins, which are asymmetrically localized on the plasma membrane and are the primary drivers of directional auxin efflux. This interference disrupts the establishment and maintenance of auxin maxima and minima, leading to the observed morphogenetic abnormalities.

Impact on Auxin Distribution and Signaling

By inhibiting PAT, this compound alters the distribution of endogenous auxin. Studies on related morphactins have shown a reduction in diffusible auxin polarity, leading to localized accumulations of auxin in some tissues and depletions in others.[2] For example, local application of morphactin to the axils of Populus leaves was found to delay the formation of a new auxin response maximum, which is a prerequisite for the formation of an abscission zone.[3] This demonstrates that the physiological effects of this compound are directly linked to its ability to prevent the formation of precise auxin gradients.

The diagram below illustrates the canonical polar auxin transport pathway and the proposed point of inhibition by this compound.

Quantitative Data on Morphactin Effects

Direct quantitative data for this compound's impact on auxin metabolism is limited in recent literature. However, studies on closely related morphactins, such as methylchlorthis compound (MCF), provide valuable insights into their potency.

| Compound | Plant Species | Concentration | Observed Effect | Reference |

| Morphactin (CF) | Populus | 50 µM | Delayed leaf abscission by ~7 days | [3] |

| Methylchlorthis compound (MCF) | Soybean (Glycine max) | 10 µM | 40% increase in pod number | [4] |

| Methylchlorthis compound (MCF) | Soybean (Glycine max) | 10 µM | 12% inhibition of stem elongation | [4] |

| Morphactin | Chrysanthemum morifolium | 20 ppm | Reduced polarity of diffusible auxin | [2] |

| Morphactin | Chrysanthemum morifolium | 100 ppm | Reduced polarity of diffusible auxin | [2] |

Table 1: Summary of Quantitative Effects of Morphactins on Plant Physiology and Auxin Distribution.

Disruption of Auxin Homeostasis

Auxin homeostasis is a tightly regulated balance of biosynthesis, transport, conjugation, and degradation. By blocking the primary transport route, this compound indirectly affects these other pathways. An accumulation of auxin in tissues where efflux is inhibited can trigger feedback mechanisms, including the upregulation of genes involved in auxin conjugation and degradation, as the plant attempts to mitigate the effects of auxin overaccumulation.

Key pathways in auxin metabolism that are consequently affected include:

-

Conjugation: Auxin can be conjugated to amino acids (e.g., IAA-Asp, IAA-Glu) by GH3 enzymes. This is generally a mechanism for inactivating excess auxin.

-

Oxidation: Irreversible degradation of IAA to 2-oxindole-3-acetic acid (oxIAA) by enzymes like DIOXYGENASE FOR AUXIN OXIDATION (DAO).

-

Hydrolysis: Release of free, active IAA from conjugated forms by amidohydrolases.

The logical flow from this compound application to the disruption of overall auxin homeostasis is depicted below.

Experimental Protocols

Investigating the effects of this compound on auxin metabolism requires specific experimental setups. Below are detailed methodologies for key assays.

Protocol 1: Polar Auxin Transport Assay in Arabidopsis thaliana Inflorescence Stems

This protocol is adapted from established methods for measuring polar auxin transport using radiolabeled auxin.

Objective: To quantify the effect of this compound on the basipetal transport of auxin in Arabidopsis inflorescence stems.

Materials:

-

Wild-type Arabidopsis thaliana plants (e.g., Col-0) with primary inflorescence stems ~10-15 cm tall.

-

This compound stock solution (10 mM in DMSO).

-

[³H]-IAA (Indole-3-acetic acid, tritium-labeled).

-

Agar (1.5% w/v in water).

-

Microcentrifuge tubes (1.5 mL).

-

Scintillation vials and scintillation cocktail.

-

Razor blades, forceps, and a dissecting microscope.

Methodology:

-

Preparation of Agar Blocks:

-

Prepare a 1.5% agar solution and keep it molten in a 55°C water bath.

-

Donor Blocks: Mix [³H]-IAA into a small volume of molten agar to a final concentration of 1 µM.

-

Receiver Blocks: Prepare plain agar blocks.

-

This compound Treatment: For the treatment group, add this compound from the stock solution to the agar used for the plant incubation medium to a final desired concentration (e.g., 10 µM). Add an equivalent amount of DMSO to the control medium.

-

-

Plant Material Preparation:

-

Excise a 2.5 cm segment from the primary inflorescence stem, just below the last developing silique.

-

Place the apical end of the segment upright, embedded in a plain agar block (or this compound-containing agar for pre-treatment) in a microcentrifuge tube to maintain hydration and apply the treatment. Allow a pre-incubation period of 30 minutes.

-

-

Transport Assay:

-

Carefully place a [³H]-IAA donor block on the apical tip of the stem segment.

-

Place a plain agar receiver block in contact with the basal end of the segment.

-

Incubate the setup in a dark, humid chamber at room temperature for 18 hours to allow for auxin transport.

-

-

Quantification:

-

After the incubation period, remove the donor block.

-

Excise the basal 5 mm of the stem segment and place it into a scintillation vial.

-

Place the receiver block into a separate scintillation vial.

-

Add scintillation cocktail to each vial and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the total radioactivity (in disintegrations per minute, DPM) transported into the basal stem segment and the receiver block.

-

Compare the total DPM between the control (DMSO) and this compound-treated groups. Express the inhibition as a percentage of the control.

-

Protocol 2: Quantification of Auxin and its Metabolites using LC-MS/MS

This protocol outlines a general workflow for quantifying endogenous auxin and its key metabolites in plant tissue following this compound treatment.

Objective: To determine the changes in the levels of IAA, IAA-Asp, IAA-Glu, and oxIAA in Arabidopsis seedlings treated with this compound.

Materials:

-

10-day-old wild-type Arabidopsis thaliana seedlings grown on ½ MS agar plates.

-

This compound solution (e.g., 20 µM in liquid ½ MS medium).

-

Liquid nitrogen.

-

Extraction buffer (e.g., 80% methanol, 1% acetic acid).

-

Stable isotope-labeled internal standards (e.g., [¹³C₆]-IAA, D₄-IAA-Asp, D₄-IAA-Glu, D₄-oxIAA).

-

Solid-phase extraction (SPE) cartridges (e.g., C18).

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a UHPLC system).

Methodology:

-

Treatment and Sample Collection:

-

Transfer 10-day-old seedlings into liquid ½ MS medium containing either this compound (20 µM) or a vehicle control (DMSO).

-

Incubate for a specified time (e.g., 6 hours) under standard growth conditions.

-

Harvest the seedlings (~50 mg fresh weight per sample), blot dry, and immediately flash-freeze in liquid nitrogen.

-

-

Extraction:

-

Homogenize the frozen tissue to a fine powder.

-

Add 1 mL of ice-cold extraction buffer and the internal standards.

-

Incubate at 4°C for 1 hour with gentle shaking.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C. Collect the supernatant.

-

-

Purification:

-

Pass the supernatant through a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with a non-polar solvent to remove lipids and pigments.

-

Elute the auxins with a suitable solvent (e.g., 80% methanol).

-

Dry the eluate under a stream of nitrogen gas or in a vacuum concentrator.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried sample in a small volume of the initial mobile phase (e.g., 5% acetonitrile, 0.1% formic acid).

-

Inject the sample into the LC-MS/MS system.

-

Separate the compounds using a C18 reverse-phase column with a suitable gradient.

-

Detect and quantify the target compounds using multiple reaction monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.

-

-

Data Analysis:

-

Calculate the concentration of each analyte by comparing the peak area ratio of the endogenous compound to its labeled internal standard against a standard curve.

-

Normalize the results to the initial fresh weight of the tissue.

-

The workflow for this quantitative analysis is visualized in the diagram below.

Conclusion

This compound acts as a significant disruptor of auxin metabolism, with its primary target being the polar auxin transport system. By inhibiting the directional flow of auxin, this compound triggers a cascade of events, including the alteration of auxin gradients, disruption of developmental signaling, and compensatory changes in auxin conjugation and degradation pathways. While the precise molecular interactions between this compound and auxin transporters like PIN proteins require further investigation, its potent effects on plant morphogenesis underscore the critical importance of tightly regulated auxin transport for normal plant growth and development. The methodologies and data presented in this guide provide a framework for further research into the specific and nuanced roles of this compound and other morphactins in manipulating plant hormone homeostasis.

References

- 1. sanjaygowda.com [sanjaygowda.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Auxin is a long-range signal that acts independently of ethylene signaling on leaf abscission in Populus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Morphactin and Other Auxin Transport Inhibitors on Soybean Senescence and Pod Development - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential of 9-Hydroxyfluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hydroxyfluorene, a metabolite of the wake-promoting agent modafinil, has garnered significant interest for its distinct biological activities. This technical guide provides a comprehensive overview of the current understanding of 9-hydroxyfluorene's bioactivity, with a primary focus on its role as a dopamine transporter inhibitor. This document synthesizes quantitative data, details experimental methodologies for key assays, and presents visual representations of associated signaling pathways and workflows to serve as a valuable resource for ongoing research and drug development endeavors.

Core Biological Activity: Dopamine Transporter Inhibition

The principal mechanism of action identified for 9-hydroxyfluorene is the inhibition of the dopamine transporter (DAT).[1][2][3][4] The DAT is a crucial membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby modulating the duration and intensity of dopaminergic signaling.[1][4][5] By impeding the function of DAT, 9-hydroxyfluorene leads to an elevation of extracellular dopamine concentrations, a mechanism that underpins its observed wakefulness-promoting effects.[1][2][3]

Quantitative Data: In Vitro Inhibition of Dopamine Transporter

The inhibitory potency of 9-hydroxyfluorene on the dopamine transporter has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological function.

| Compound | Target | Assay Type | IC50 (µM) |

| 9-Hydroxyfluorene | Dopamine Transporter (DAT) | Dopamine Reuptake Inhibition | 9 |

| Modafinil | Dopamine Transporter (DAT) | Dopamine Reuptake Inhibition | 3.70 |

Table 1: Comparative inhibitory activity of 9-Hydroxyfluorene and Modafinil on the Dopamine Transporter. Data sourced from[1].

Signaling Pathway: Dopamine Transporter Inhibition

The inhibition of the dopamine transporter by 9-hydroxyfluorene directly impacts synaptic dopamine levels, leading to enhanced stimulation of postsynaptic dopamine receptors. This modulation of the dopaminergic system is central to its pharmacological effects.

Experimental Protocol: Dopamine Transporter Inhibition Assay

The following protocols describe standard in vitro methods to quantify the inhibitory effect of 9-hydroxyfluorene on the dopamine transporter.

This assay determines the affinity of a compound for the dopamine transporter by measuring its ability to compete with a radiolabeled ligand that binds to DAT.[1]

-

Materials:

-

HEK293 cells stably expressing the human dopamine transporter (hDAT).

-

Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Radioligand: [³H]WIN 35,428.

-

Non-specific binding control: 10 µM GBR12909.

-

9-Hydroxyfluorene stock solution.

-

96-well microplates.

-

Scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Harvest hDAT-expressing cells, homogenize in assay buffer, and centrifuge to isolate cell membranes. Resuspend the membrane pellet in fresh assay buffer.

-

Binding Reaction: In a 96-well plate, combine the cell membrane preparation with the radioligand ([³H]WIN 35,428) and varying concentrations of 9-hydroxyfluorene. Include control wells for total binding (no inhibitor) and non-specific binding (excess of a potent DAT inhibitor like GBR12909).

-

Incubation: Incubate the plate at 4°C for 2 hours.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the 9-hydroxyfluorene concentration.

-

This functional assay measures the ability of a compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.[1]

-

Materials:

-

HEK293 cells stably expressing hDAT.

-

Krebs-Ringer-HEPES (KRH) buffer.

-

[³H]Dopamine.

-

Non-specific uptake control: 10 µM nomifensine.

-

9-Hydroxyfluorene stock solution.

-

96-well microplates.

-

Scintillation counter.

-

-

Procedure:

-

Cell Plating: Seed hDAT-expressing cells in a 96-well plate and allow them to reach confluency.

-

Pre-incubation: Wash the cells with KRH buffer and then pre-incubate them with varying concentrations of 9-hydroxyfluorene or control compounds.

-

Uptake Initiation: Add [³H]dopamine to each well to initiate the uptake reaction and incubate for a short period (e.g., 10 minutes) at room temperature.

-

Termination: Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.

-

Cell Lysis: Lyse the cells to release the internalized [³H]dopamine.

-

Scintillation Counting: Measure the radioactivity in the cell lysates.

-

Data Analysis: Determine the IC50 value by plotting the percentage of dopamine uptake inhibition against the logarithm of the 9-hydroxyfluorene concentration.

-

Antimicrobial and Antioxidant Activities

Beyond its effects on the central nervous system, derivatives of 9-hydroxyfluorene have been investigated for their antimicrobial and antioxidant properties. It is important to note that the available quantitative data primarily pertains to these derivatives rather than 9-hydroxyfluorene itself.

Antimicrobial Activity of 9-Hydroxyfluorene Derivatives

Certain derivatives of 9-hydroxyfluorene have demonstrated inhibitory effects against various bacterial and fungal strains.[6][7] The mechanism of action for some of these derivatives is proposed to involve the disruption of microbial cell membrane integrity.[7]

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Biofilm Inhibitory Concentration (MBIC).

| Derivative Class | Target Microorganisms | MIC (mg/mL) | MBC (mg/mL) | MBIC (mg/mL) |

| O-Aryl-Carbamoyl-Oxymino-Fluorene | Bacteria and Fungi | 0.156 - 10 | 0.312 - 10 | 0.009 - 1.25 |

Table 2: Range of antimicrobial activity for O-Aryl-Carbamoyl-Oxymino-Fluorene derivatives. Data sourced from[6][7].

The broth microdilution method is a standard procedure for determining the MIC and MBC of an antimicrobial agent.[7]

-

Materials:

-

Bacterial or fungal strains.

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

96-well microtiter plates.

-

9-Hydroxyfluorene derivative stock solution.

-

Incubator.

-

Agar plates.

-

-

Procedure:

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the broth medium within the wells of a 96-well plate.

-

Inoculation: Add a standardized suspension of the target microorganism to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

MBC Determination: To determine the MBC, an aliquot from each well showing no growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

-

Antioxidant Activity

While direct quantitative data for the antioxidant activity of 9-hydroxyfluorene is not extensively available, its phenolic structure suggests potential for free radical scavenging. The following are standard assays used to evaluate the antioxidant capacity of compounds.

This assay measures the ability of a compound to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Materials:

-

DPPH solution in methanol.

-

9-Hydroxyfluorene stock solution.

-

Spectrophotometer or microplate reader.

-

-

Procedure:

-

Reaction Mixture: Mix the DPPH solution with varying concentrations of 9-hydroxyfluorene.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

This assay is based on the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

-

Materials:

-

ABTS solution.

-

Potassium persulfate.

-

9-Hydroxyfluorene stock solution.

-

Spectrophotometer or microplate reader.

-

-

Procedure:

-

Radical Generation: Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

-

Reaction Mixture: Add varying concentrations of 9-hydroxyfluorene to the ABTS radical cation solution.

-

Incubation: Allow the reaction to proceed for a specific time at room temperature.

-

Absorbance Measurement: Measure the absorbance at approximately 734 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the antioxidant capacity, often expressed as Trolox equivalents.

-

Conclusion

9-Hydroxyfluorene exhibits a clear and quantifiable inhibitory effect on the dopamine transporter, providing a mechanistic basis for its observed wakefulness-promoting properties. While its derivatives show promise as antimicrobial agents, further investigation is required to elucidate the activity of the parent compound. The potential antioxidant activity of 9-hydroxyfluorene, inferred from its chemical structure, warrants direct experimental validation using standardized assays. This guide provides the foundational data, experimental frameworks, and conceptual pathways to facilitate continued research into the multifaceted biological activities of 9-hydroxyfluorene and its potential therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. 9-fluorenol | CAS#:1689-64-1 | Chemsrc [chemsrc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Pharmacological Profile of Hydrafinil (Fluorenol): A Technical Guide

Introduction

Hydrafinil, also known as 9-Fluorenol or 9-Hydroxyfluorene, is a research chemical classified as a eugeroic, or wakefulness-promoting agent.[1][2][3] It is structurally an alcohol derivative of fluorene.[3][4] Initially synthesized by Cephalon Pharmaceuticals during the development of successors to Modafinil, hydrafinil was found to be approximately 39% more effective than modafinil in promoting wakefulness in animal models over a four-hour period.[1][2][4] Despite this, its development was discontinued for undisclosed reasons.[1] Hydrafinil has since gained attention within nootropic communities as an unregulated substance.[1] This document provides a comprehensive overview of the available pharmacological data on hydrafinil, intended for researchers, scientists, and drug development professionals. It is important to note that formal research in humans is scarce, and much of the current understanding is derived from animal studies and preclinical data.[1]

Mechanism of Action

The precise mechanism of action for hydrafinil has not been fully elucidated and remains a subject of some debate.[1][4] The primary hypothesized mechanisms are centered on its activity as a weak dopamine reuptake inhibitor and a putative 5-HT6 receptor antagonist.

Dopamine Reuptake Inhibition

Hydrafinil is characterized as a weak dopamine transporter (DAT) inhibitor.[2][3][5] Inhibition of DAT leads to increased extracellular concentrations of dopamine, a neurotransmitter critically involved in motivation, focus, and wakefulness.[1][5] However, its affinity for DAT is significantly lower than that of modafinil.[3][4] This weaker action at the dopamine transporter may contribute to its reported "smoother" and less stimulating effect profile compared to more potent dopaminergic agents, and potentially a lower liability for addiction.[3][5][6]

5-HT6 Receptor Antagonism (Hypothesized)

Several sources speculate that hydrafinil acts as a 5-HT6 receptor antagonist.[1][6][7] This mechanism is of significant interest as antagonism of the 5-HT6 receptor is known to modulate several neurotransmitter systems. Specifically, it can lead to an increase in the release of:

-

Dopamine and Norepinephrine: Particularly in the prefrontal cortex, which is associated with enhanced vigilance and cognitive function.[1]

-

Glutamate and Acetylcholine: Increased levels of these excitatory neurotransmitters are linked to improvements in learning and memory.[1][6]

However, it is critical to note that there is conflicting information, with at least one source stating there is no direct evidence from binding assays to support the claim that fluorenol acts as a 5-HT6 antagonist.[4]

Other Potential Mechanisms

Based on its functional similarities to modafinil, other mechanisms have been proposed, though they are largely speculative:

-

Histamine Modulation: Eugeroics like modafinil are known to increase hypothalamic histamine levels, a key component of the sleep-wake cycle regulation. Hydrafinil may share this property.[1][6]

-

Orexin System Influence: The orexin neuropeptide system is a central regulator of wakefulness. Hydrafinil may exert some of its eugeroic effects through this system.[1][5]

-

GABAergic Modulation: Modafinil can decrease GABA levels in certain brain regions. If hydrafinil functions similarly, it could produce a state of disinhibition, contributing to alertness.[1]

Pharmacodynamics

The primary pharmacodynamic effects of hydrafinil are its eugeroic and nootropic properties.

Quantitative Analysis of Transporter Binding

The inhibitory activity of hydrafinil at the dopamine transporter has been quantified and compared to modafinil. The data highlights hydrafinil's weaker affinity for DAT.

| Compound | Transporter | Assay Type | Value (IC50) | Reference |

| Hydrafinil (Fluorenol) | Dopamine (DAT) | Inhibition of [3H]-DA uptake | 9.0 µM | [3][4][8] |

| Modafinil | Dopamine (DAT) | Inhibition of [3H]-DA uptake | 3.70 µM | [3][4] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A higher IC50 value corresponds to a lower binding affinity.

Pharmacokinetics

Pharmacokinetic data for hydrafinil is limited, with no formal studies published detailing parameters such as bioavailability, plasma concentrations, or a definitive half-life in humans.

| Parameter | Value | Species | Notes | Reference |

| Metabolism | Phase I (Hydroxylation) & Phase II (Glucuronidation, Sulfo-conjugation) | Human | Identified in urine after a single 50 mg oral dose. | [9][10] |

| Duration of Action | 4 - 6 hours (anecdotal) | Human | Shorter than modafinil's reported 12+ hour duration. | [2][6] |

| Lipophilicity (LogP) | 2.4 | - | Higher than modafinil (1.7), suggesting potentially greater blood-brain barrier permeability. | [4] |

Mandatory Visualizations

The following diagrams illustrate the hypothesized signaling pathways and a general experimental workflow relevant to the study of hydrafinil.

References

- 1. mentalhealthdaily.com [mentalhealthdaily.com]

- 2. modafinil.com [modafinil.com]

- 3. Fluorenol - Sciencemadness Wiki [sciencemadness.org]

- 4. Fluorenol - Wikipedia [en.wikipedia.org]

- 5. irongorillas.com [irongorillas.com]

- 6. Hydrafinil Review: Benefits, Dosage, and Safety (2025) - Modafinil.org [modafinil.org]

- 7. neuroactive.co.za [neuroactive.co.za]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Mass spectrometric characterization of urinary hydrafinil metabolites for routine doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

Flurenol as a Dopamine Reuptake Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurenol (also known as 9-hydroxyfluorene) is a compound that has garnered interest for its activity as a dopamine reuptake inhibitor.[1][2][3][4][5][6][7] It is recognized as a metabolite of a wake-promoting agent and has demonstrated eugeroic (wakefulness-promoting) effects in vivo.[1][2][4][5][8] The primary mechanism of action for its wake-promoting activity is attributed to its ability to block the dopamine transporter (DAT), which leads to an increase in the extracellular concentration of dopamine in the synaptic cleft.[8] This technical guide provides an in-depth overview of this compound's inhibitory action on the dopamine transporter, including its IC50 value, relevant experimental protocols, and the associated signaling pathway.

Quantitative Data on Dopamine Reuptake Inhibition

The inhibitory potency of this compound on the dopamine transporter has been quantified by its half-maximal inhibitory concentration (IC50). This value provides a standardized measure of its effectiveness in inhibiting the dopamine reuptake process. For comparative purposes, the IC50 value of modafinil, a well-known wake-promoting agent, is also presented.

| Compound | Target | Assay Type | IC50 Value |

| This compound | Dopamine Transporter (DAT) | Dopamine Reuptake Inhibition | 9 µM |

| Modafinil | Dopamine Transporter (DAT) | Dopamine Reuptake Inhibition | 3.70 µM |

Data sourced from BenchChem Application Notes.[8]

This compound is a weak dopamine reuptake inhibitor with an IC50 of 9 μM, which is notably 59% weaker than modafinil (IC50 = 3.70 μM).[9]

Signaling Pathway: Dopamine Reuptake Inhibition

Dopamine reuptake inhibitors like this compound exert their effects at the presynaptic terminal of dopaminergic neurons. By binding to and inhibiting the dopamine transporter (DAT), they prevent the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron. This action leads to an accumulation of dopamine in the synapse, thereby enhancing and prolonging the stimulation of postsynaptic dopamine receptors.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound as a dopamine reuptake inhibitor. These protocols are based on established methods for assessing monoamine transporter activity.

Protocol 1: In Vitro Dopamine Transporter (DAT) Binding Assay

This assay is designed to determine the binding affinity of this compound to the dopamine transporter through a radioligand competition assay.

Materials:

-

HEK293 cells stably expressing the human dopamine transporter (hDAT)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT)

-

Non-specific binding control: 10 µM GBR12909 (a potent and selective DAT inhibitor)

-

This compound stock solution (in DMSO)

-

96-well microplates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293-hDAT cells to 80-90% confluency.

-

Harvest the cells and centrifuge to form a pellet.

-

Resuspend the pellet in fresh assay buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

50 µL of assay buffer (for total binding).

-

50 µL of 10 µM GBR12909 (for non-specific binding).

-

50 µL of varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

-

-

Add 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM) to all wells.

-

Add 100 µL of the cell membrane preparation (50-100 µg of protein) to each well.

-

Incubate the plate at 4°C for 2 hours with gentle agitation.

-

-

Harvesting and Counting:

-

Harvest the membranes onto glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: In Vitro Dopamine Uptake Inhibition Assay

This assay measures the ability of this compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.

Materials:

-

HEK293 cells stably expressing the human dopamine transporter (hDAT)

-

Krebs-Ringer-HEPES (KRH) buffer

-

[³H]Dopamine

-

Non-specific uptake control: 10 µM nomifensine (a potent DAT inhibitor)

-

This compound stock solution (in DMSO)

-

96-well microplates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Cell Plating:

-

Seed HEK293-hDAT cells in a 96-well plate and grow to confluency.

-

-

Assay Preparation:

-

Wash the cells twice with KRH buffer.

-

Pre-incubate the cells for 10-15 minutes at room temperature with 100 µL of KRH buffer containing:

-

Vehicle (for total uptake).

-

10 µM nomifensine (for non-specific uptake).

-

Varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

-

-

-

Uptake Assay:

-

Initiate dopamine uptake by adding 25 µL of [³H]dopamine (final concentration ~10-20 nM) to each well.

-

Incubate the plate at room temperature for 10 minutes.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells with a lysis buffer.

-

-

Counting:

-

Transfer the cell lysates to scintillation vials.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific uptake by subtracting non-specific uptake from total uptake.

-

Plot the percentage of specific uptake against the log concentration of this compound.

-

Determine the IC50 value using non-linear regression analysis.

-

Conclusion

This compound demonstrates clear activity as a dopamine reuptake inhibitor, albeit with weaker potency compared to modafinil. The provided data and protocols offer a comprehensive framework for researchers to further investigate its pharmacological profile. This includes exploring its selectivity for the dopamine transporter over other monoamine transporters and evaluating its potential as a lead compound for the development of novel therapeutics. Further in vivo studies are warranted to fully elucidate its efficacy and mechanism of action in a physiological context.

References

- 1. 9-fluorenol | CAS#:1689-64-1 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 9-FLUORENOL | Dopamine Receptor | TargetMol [targetmol.com]

- 4. 9-Fluorenol - MedChem Express [bioscience.co.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Page loading... [guidechem.com]

- 7. dopamine reuptake — TargetMol Chemicals [targetmol.com]

- 8. benchchem.com [benchchem.com]

- 9. Fluorenol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Toxicological Data of 9-Hydroxyfluorene on Aquatic Organisms

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comprehensive overview of the publicly available toxicological data for 9-hydroxyfluorene concerning aquatic organisms. It is important to note that specific experimental data, particularly for fish and algae, and detailed mechanistic pathways are not extensively documented in the public domain. The information presented herein is compiled from a thorough review of existing literature and standardized testing protocols.

Quantitative Toxicological Data

The acute toxicity of 9-hydroxyfluorene has been most clearly characterized for aquatic invertebrates. The table below summarizes the available quantitative data, providing key metrics for ecotoxicological assessment.

| Test Organism | Endpoint | Duration | Value (mg/L) | 95% Confidence Limits (mg/L) | Guideline | Reference |

| Daphnia magna | EC50 (Immobilization) | 48 hours | 8.3 | 7.1 - 9.8 | OECD Guideline 202 | [1] |

| Daphnia magna | NOEC (Immobilization) | 48 hours | 2.5 | - | OECD Guideline 202 | [1] |

Note:

-

EC50 (Median Effective Concentration): The concentration of a substance estimated to cause a specific effect (in this case, immobilization) in 50% of the test population over a defined period.

-

NOEC (No Observed Effect Concentration): The highest concentration tested in a study at which no statistically significant adverse effect is observed in the exposed population compared to a control group.

Comprehensive LC50 (Lethal Concentration, 50%) data for fish species and IC50 (Inhibitory Concentration, 50%) data for algae specific to 9-hydroxyfluorene were not identified in the reviewed scientific literature. Ecotoxicological risk assessments for this compound would necessitate further testing following standardized guidelines.

Experimental Protocols

The following sections detail the standardized methodologies for aquatic toxicity testing that are appropriate for evaluating the effects of 9-hydroxyfluorene, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Immobilization Test with Daphnia magna (OECD Guideline 202)

This test is a cornerstone for assessing the acute toxicity of chemical substances to freshwater invertebrates.

-

Test Organism: The test is conducted using juvenile Daphnia magna, a small planktonic crustacean, that are less than 24 hours old at the beginning of the exposure period.[2][3][4]

-

Test Principle: The core of the test involves exposing the daphnids to a series of concentrations of the test substance for a 48-hour period. The primary endpoint measured is immobilization, which is defined as the inability of the daphnids to swim within 15 seconds after the test vessel is gently agitated.[2][3]

-

Test Design:

-

An initial range-finding test is typically conducted to determine the concentrations to be used in the definitive test.

-

The definitive test must include at least five test concentrations arranged in a geometric series, along with a control group.[4]

-

For statistical robustness, it is recommended to use at least four replicates for each test concentration and the control, with each replicate containing five daphnids.[4]

-

-

Test Conditions:

-

Temperature: The test is conducted at a constant temperature of 20 ± 2 °C.[2]

-

Light: A standard 16-hour light to 8-hour dark photoperiod is maintained.[1]

-

Test Vessels: Inert containers, typically glass beakers, of a volume sufficient to provide at least 2 mL of test solution per daphnid.

-

Test Medium: A defined reconstituted water or a suitable natural water with a pH between 6 and 9 and a total hardness of 140–250 mg/L as CaCO₃ is used.[2]

-

Feeding: The daphnids are not fed during the 48-hour exposure period.[2]

-

-

Procedure:

-

Test solutions are prepared by dissolving 9-hydroxyfluorene in the test medium. Given its likely low water solubility, a stock solution may be prepared using a minimal amount of a low-toxicity solvent, or a water-accommodated fraction (WAF) can be generated by stirring an excess of the chemical in the test water followed by filtration.[1]

-

The juvenile daphnids are then introduced into the test vessels containing the prepared test solutions and the control medium.

-

The number of immobilized daphnids is recorded at 24 hours and 48 hours.[3]

-

Key water quality parameters, including pH, dissolved oxygen, and temperature, are measured at the start and end of the test to ensure they remain within acceptable limits.[1]

-

-

Data Analysis: The 48-hour EC50 value and its 95% confidence intervals are calculated using appropriate statistical methods, such as probit analysis. The NOEC is determined through statistical comparison of the effects observed in the treatment groups with the control group.[3]

Fish Embryo Acute Toxicity (FET) Test (OECD Guideline 236)

This test provides an alternative to traditional acute fish toxicity tests and is used to determine the acute toxicity of chemicals to the early life stages of fish, with the zebrafish (Danio rerio) being the standard model organism.

-

Test Organism: Newly fertilized zebrafish eggs are used for this assay.[5][6][7]

-

Test Principle: Fertilized eggs are exposed to the test substance for 96 hours, and lethality is assessed based on the observation of four specific developmental endpoints.[5][6]

-

Test Design:

-

Test Conditions:

-

Temperature: A constant temperature of 26 ± 1 °C is maintained throughout the test.[7]

-

Light: A defined light-dark cycle is employed.

-

Test Medium: A standardized reconstituted water, often referred to as "fish water".

-

-

Procedure:

-

Following fertilization, healthy and developing embryos are selected for the test.

-

Individual embryos are placed in the wells of a 24-well plate, each containing the appropriate test solution or control medium.

-

The plates are incubated for 96 hours.

-

At 24, 48, 72, and 96 hours post-fertilization, the embryos are examined for the following lethal endpoints:

-

-

Data Analysis: The LC50 is calculated based on the cumulative mortality observed at the end of the 96-hour exposure period.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201)

This test is designed to determine the effects of a chemical substance on the growth of freshwater microalgae or cyanobacteria, which are primary producers in aquatic ecosystems.

-

Test Organism: A species of green algae, such as Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum), is commonly used.[8][9][10][11][12]

-

Test Principle: Exponentially growing cultures of the test organism are exposed to various concentrations of the test substance over a 72-hour period. The primary endpoint is the inhibition of cell growth.[8][10][11]

-

Test Design:

-

Test Conditions:

-

Temperature: The temperature is maintained at a constant level between 21-24 °C, with a variation of no more than ± 2 °C.

-

Light: Continuous and uniform fluorescent illumination is provided.

-

Culture Medium: A nutrient-rich medium that promotes exponential growth of the algae is used.

-

-

Procedure:

-

A stock solution of 9-hydroxyfluorene is prepared and then diluted to the required test concentrations in the algal culture medium.

-

The test flasks are inoculated with a small, known concentration of exponentially growing algal cells.

-

The cultures are incubated for 72 hours under constant illumination and temperature.

-

Algal biomass is measured at least once every 24 hours using methods such as cell counting with a microscope, spectrophotometric absorbance, or in-vivo fluorescence.

-

-

Data Analysis: The average specific growth rate and the yield (biomass at the end of the test) are calculated for each test concentration. The IC50 value, which is the concentration that causes a 50% reduction in either growth rate or yield, is then determined.

Potential Mechanisms of Toxicity

While the specific signaling pathways disrupted by 9-hydroxyfluorene in aquatic organisms have not been extensively detailed in the scientific literature, the chemical structure and the effects of related aromatic compounds suggest that oxidative stress and endocrine disruption are plausible toxicological mechanisms.[13][14][15][16]

Oxidative Stress: A wide range of organic pollutants are known to induce the formation of reactive oxygen species (ROS) within the cells of aquatic organisms.[15][17] When the production of ROS overwhelms the capacity of the organism's antioxidant defense systems (e.g., enzymes like superoxide dismutase, catalase, and glutathione peroxidase), a state of oxidative stress occurs. This can lead to widespread damage to vital cellular components, including lipids (lipid peroxidation), proteins, and DNA, ultimately impairing cellular function and leading to toxicity.[15][17]

Endocrine Disruption: Certain phenolic compounds have been shown to interfere with the endocrine systems of aquatic organisms.[13][14][18][19] This can occur through various mechanisms, such as mimicking endogenous hormones, antagonizing hormone receptors, or altering the synthesis and metabolism of hormones. Such disruptions can have profound effects on critical life-cycle processes, including growth, development, and reproduction.

Visualization of a Plausible Signaling Pathway

The following diagram provides a generalized representation of an oxidative stress response pathway that could be triggered by exposure to 9-hydroxyfluorene in an aquatic organism. It is important to emphasize that this is a representative model and has not been specifically elucidated for 9-hydroxyfluorene.